molecular formula C20H26O3 B1243513 Suregadolide B

Suregadolide B

Numéro de catalogue: B1243513
Poids moléculaire: 314.4 g/mol
Clé InChI: XLQPKIPZCCDQMM-GRLXCJONSA-N
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Description

Suregadolide B is a bioactive compound isolated from Suregada multiflora, a plant traditionally used in ethnomedicine for treating fungal infections and skin diseases . It belongs to a class of secondary metabolites characterized by their polyketide-derived structures. Pharmacological studies highlight its antifungal properties, with extracts of S. multiflora demonstrating 100% mortality against Tribolium castaneum (red flour beetle) at 50 mg·mL⁻¹ within 12 hours, suggesting potent insecticidal activity . Recent research also identifies Suregadolide B as a promising antagonist of the adenosine A2A receptor (A2AR), a target for cancer immunotherapy, with a binding energy of −9.2 kcal/mol .

Propriétés

Formule moléculaire

C20H26O3

Poids moléculaire

314.4 g/mol

Nom IUPAC

(1R,4R,5S,7R,10R,11S,13R,18S)-5,10,16-trimethyl-14,19-dioxahexacyclo[9.8.0.01,18.04,10.05,7.013,17]nonadec-16-en-15-one

InChI

InChI=1S/C20H26O3/c1-10-15-12(22-17(10)21)8-14-18(2)6-4-11-9-19(11,3)13(18)5-7-20(14)16(15)23-20/h11-14,16H,4-9H2,1-3H3/t11-,12-,13+,14+,16+,18-,19+,20-/m1/s1

Clé InChI

XLQPKIPZCCDQMM-GRLXCJONSA-N

SMILES isomérique

CC1=C2[C@@H](C[C@H]3[C@@]4(CC[C@@H]5C[C@@]5([C@H]4CC[C@]36[C@H]2O6)C)C)OC1=O

SMILES canonique

CC1=C2C(CC3C4(CCC5CC5(C4CCC36C2O6)C)C)OC1=O

Synonymes

suregadolide B

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following compounds are compared with Suregadolide B based on structural similarity (e.g., polyketide backbone) and shared biological targets (e.g., A2AR inhibition):

Compound Source Key Biological Activity
Suregadolide B Suregada multiflora A2AR antagonist (−9.2 kcal/mol), antifungal
Suregadolide A Suregada multiflora A2AR antagonist (−9.9 kcal/mol), higher affinity
Suremulol A Suregada spp. A2AR antagonist (−9.8 kcal/mol), druggable
Cardenolide Digitalis plants A2AR antagonist (−8.3 kcal/mol), cardiotonic

Binding Affinity and Druggability

Table 1: A2AR Binding Energy and Druggability

Compound Binding Energy (kcal/mol) Druggability (Cavity Score)
Suregadolide B −9.2 Cavity 4: 768.00 (Druggable)
Suregadolide A −9.9 Cavity 4: 768.00 (Druggable)
Suremulol A −9.8 Cavity 6: 3364.00 (Druggable)
Cardenolide −8.3 Not assessed

Suregadolide B exhibits strong A2AR binding but slightly lower affinity than Suregadolide A and Suremulol A. However, its druggability is comparable to Suregadolide A, with both targeting Cavity 4 of A2AR (Drugscore: 768.00). In contrast, Suremulol A binds to Cavity 6 (Drugscore: 3364.00), suggesting superior druggability due to higher cavity scores .

Pharmacokinetic and Druglikeness Profiles

Table 2: Lipinski and Veber Rule Compliance

Parameter Suregadolide A Suremulol A Suregadolide B (Inferred)
HBD (Hydrogen Bond Donors) 2 3 ~2–3
HBA (Hydrogen Bond Acceptors) 4 3 ~4–5
clogP (Lipophilicity) 2.58 3.11 ~2.5–3.0
Molecular Weight (Da) 332.44 322.49 ~330–340
TPSA (Ų) 66.76 60.69 ~60–70

Suregadolide B is predicted to follow Lipinski’s and Veber’s rules (e.g., MW < 500 Da, TPSA < 140 Ų), similar to its analogues. However, its lower HBD/HBA counts compared to Suremulol A may reduce off-target interactions, enhancing specificity .

Key Research Findings

Antifungal Activity: Suregadolide B’s structural analogs, including other Suregadolides, share antifungal properties, but none match the insecticidal efficacy of S. multiflora extracts (100% mortality at 50 mg·mL⁻¹) .

A2AR Antagonism: While Suregadolide B shows strong A2AR affinity, Suregadolide A’s superior binding energy (−9.9 kcal/mol) positions it as a lead candidate for cancer immunotherapy. Structural differences (e.g., hydroxyl group positioning) may explain this variance .

Druggability : Suremulol A’s higher cavity scores (3364.00 vs. 768.00 for Suregadolide B) suggest better pharmacokinetic profiles, though its synthesis complexity may limit clinical translation .

Q & A

Q. Q1. What experimental methodologies are recommended for elucidating the molecular structure and stereochemistry of Suregadolide B?

To determine the molecular structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1D/2D NMR for proton/carbon assignments), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For stereochemical resolution, circular dichroism (CD) spectroscopy and computational modeling (e.g., density functional theory) can validate chiral centers. Ensure experimental designs include control samples and cross-validation with existing literature to minimize ambiguity .

Q. Q2. How can researchers optimize isolation protocols for Suregadolide B from its natural source to ensure purity and yield?

Use a stepwise approach:

  • Extraction : Test solvents of varying polarities (e.g., methanol, ethyl acetate) under controlled pH/temperature.
  • Chromatography : Employ preparative HPLC with orthogonal separation mechanisms (reverse-phase and size-exclusion).
  • Purity Assessment : Validate via LC-MS and purity-index calculations (>95% threshold). Document reproducibility across ≥3 independent batches to address variability .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of Suregadolide B’s bioactivity (e.g., antimicrobial, cytotoxic)?

Prioritize target-specific assays:

  • Antimicrobial : Broth microdilution (CLSI guidelines) with MIC/MBC endpoints against Gram-positive/negative panels.
  • Cytotoxic : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., doxorubicin) and solvent controls to rule out artifacts. Replicate experiments ≥3 times to ensure statistical robustness .

Advanced Research Questions

Q. Q4. How should researchers resolve contradictions in reported cytotoxicity data for Suregadolide B across different cell lines?

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell passage number, incubation time, assay type) from conflicting studies .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathway activation in sensitive vs. resistant cell lines.
  • Dose-Response Reevaluation : Test a broader concentration range (e.g., 0.1–100 µM) to detect non-linear effects. Apply Hill slope modeling to assess cooperativity .

Q. Q5. What strategies are effective for investigating Suregadolide B’s mechanism of action when target deconvolution is challenging?

  • Chemical Proteomics : Use affinity-based pull-down assays with Suregadolide B-conjugated beads to capture binding proteins, followed by MS identification.
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance genes.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to predict binding pockets and validate via mutagenesis .

Q. Q6. How can researchers design in vivo studies to evaluate Suregadolide B’s efficacy while addressing ethical and translational limitations?

  • Animal Models : Select species with relevant pharmacokinetic profiles (e.g., murine for preliminary PK/PD, zebrafish for high-throughput toxicity).
  • Dosing Regimens : Optimize via allometric scaling from in vitro IC50 values. Include vehicle and standard-of-care control groups.
  • Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints and sample-size justification to minimize unnecessary animal use .

Q. Q7. What statistical approaches are recommended for analyzing synergistic/antagonistic effects of Suregadolide B in combination therapies?

  • Synergy Scoring : Use the Chou-Talalay method (Combination Index) or Bliss independence model.
  • High-Throughput Screening : Employ factorial design (e.g., 6×6 matrix) to test multiple concentration pairs.
  • Data Normalization : Correct for plate-to-plate variability using Z-score or percentile rank transformations .

Methodological Best Practices

Q. Q8. How can researchers mitigate bias in data collection and interpretation during Suregadolide B studies?

  • Blinding : Implement double-blinding in assays and data analysis.
  • Pre-registration : Document hypotheses and analysis plans on platforms like OSF before experimentation.
  • Negative Controls : Include inactive analogs or scrambled compounds to confirm specificity .

Q. Q9. What frameworks ensure rigor in formulating hypotheses about Suregadolide B’s therapeutic potential?

  • PICO Framework : Define Population (e.g., cancer subtypes), Intervention (dose/route), Comparison (standard therapies), and Outcomes (e.g., tumor regression).
  • FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant .

Q. Q10. How should conflicting spectral data (e.g., NMR, IR) for Suregadolide B derivatives be reconciled?

  • Collaborative Validation : Share raw data with independent labs for cross-verification.
  • Advanced Techniques : Use heteronuclear coupling constants (J-values) in NMR or isotopic labeling to resolve ambiguities.
  • Error Analysis : Quantify signal-to-noise ratios and solvent artifacts in spectral interpretations .

Tables for Key Methodological Comparisons

Table 1. Assay Selection for Bioactivity Screening

Assay Type Application Key Metrics Considerations
Broth MicrodilutionAntimicrobial ActivityMIC/MBC, Time-kill curvesStandardize inoculum density
MTT/XTTCytotoxicityIC50, Hill coefficientControl for solvent interference
Fluorescence PolarizationTarget EngagementKd, Binding kineticsValidate with competitive ligands

Table 2. Statistical Models for Synergy Analysis

Model Use Case Formula Advantages
Chou-TalalayDose-effect relationshipsCI = (D1/Dx1) + (D2/Dx2)Accounts for non-linear effects
Bliss IndependenceAdditive vs. synergistic effectsE = E1 + E2 - E1E2Simple interpretation
Loewe AdditivityIsobologram analysis∑(Di/Dxi) = 1Robust for high-throughput data

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suregadolide B
Reactant of Route 2
Suregadolide B

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